ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
Description
Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate is a pyridazinone derivative characterized by a 6-oxo-pyridazine core substituted at position 3 with a 4-fluorophenyl group and at position 1 with an ethyl acetate ester. Its molecular formula is C₁₃H₁₁FN₂O₃, with a molecular weight of 262.24 g/mol and a ChemSpider ID of 20949624 . The compound is synthesized via N-alkylation of the pyridazinone ring using ethyl bromoacetate under basic conditions, a method analogous to related pyridazinone derivatives .
Properties
CAS No. |
853318-07-7 |
|---|---|
Molecular Formula |
C14H13FN2O3 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C14H13FN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
InChI Key |
AGBHKJYFUWNBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate typically involves the condensation of ethyl (4-fluorobenzoyl)acetate with appropriate reagents to form the pyridazinone ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound contrasts with the 2-chlorobenzyl group in , which confers anticonvulsant properties. The chloro and benzyl groups may enhance lipophilicity and blood-brain barrier penetration. Replacement of the ester with an acetamide () shifts the compound’s polarity and may influence receptor binding, as seen in osteoclast inhibition studies .
Synthetic Flexibility :
Key Insights :
- The 4-fluorophenyl group is a common pharmacophore in osteoclast inhibitors (e.g., ), suggesting the target compound may share this activity.
- Anticonvulsant activity in highlights the importance of halogenated aryl groups for CNS-targeted effects.
Physicochemical and Spectral Data
Table 3: Physical and Spectral Properties
Notes:
- The styryl derivative in exhibits distinct aromatic proton signals due to its extended conjugation.
Biological Activity
Ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate, with the molecular formula C₁₄H₁₃FN₂O₃ and a molecular weight of 276.26 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique pyridazinyl structure with a fluorophenyl substituent, which enhances its biological activity and solubility characteristics. The presence of the fluorine atom is particularly noteworthy as it often influences the pharmacokinetic properties of organic molecules, potentially improving their efficacy as therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃FN₂O₃ |
| Molecular Weight | 276.26 g/mol |
| CAS Number | 853318-07-7 |
| IUPAC Name | Ethyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate |
Mechanisms of Biological Activity
Research indicates that this compound interacts with various biomolecules, including enzymes and receptors involved in crucial biochemical pathways. Preliminary studies suggest that compounds with similar structures may exhibit:
- Anticancer Properties : Initial findings indicate potential cytotoxic effects against various cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
- Antimicrobial Activity : Similar derivatives have shown promise in combating bacterial and fungal infections, indicating that this compound could also exhibit antimicrobial properties.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on a series of pyridazinone derivatives found that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of various pyridazinyl compounds, revealing that those containing fluorinated aromatic groups exhibited enhanced activity against Gram-positive bacteria. The study highlighted the importance of the fluorine substituent in improving interaction with bacterial membranes .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to specific enzymes showed promising results. The compound was found to effectively inhibit enzymes involved in metabolic pathways relevant to cancer progression, suggesting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide | Contains a chloro substituent | Different halogen substitution affects reactivity |
| Levosimendan | Calcium sensitizer with a pyridazinone core | Used in heart failure treatment; distinct profile |
| 5-tert-butyl-2-(4-ethynylphenyl)pyrimidine | Pyrimidine core with ethynyl substitution | Different core structure but similar fluorinated group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
